molecular formula C29H29N3O6S2 B2705051 N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide CAS No. 330677-00-4

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide

Cat. No.: B2705051
CAS No.: 330677-00-4
M. Wt: 579.69
InChI Key: SDJMAZISYMTRMM-UHFFFAOYSA-N
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Description

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide is a useful research compound. Its molecular formula is C29H29N3O6S2 and its molecular weight is 579.69. The purity is usually 95%.
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Scientific Research Applications

Thiazole Derivatives as Antimicrobial Agents

Thiazole derivatives have been synthesized and confirmed for their antimicrobial activity. Such compounds exhibit antimicrobial, anticancer, antidiabetic, diuretic, antidepressant, anticonvulsant, anti-HIV, anti-inflammatory, and anti-tubercular properties. The effectiveness of these derivatives often correlates with the substitution patterns on the phenyl ring, particularly with electron-donating groups like hydroxyl, amino, and methoxy groups, which enhance antimicrobial activity. Specifically, hydroxy and amino substituted derivatives show maximum antimicrobial activity, while electron-withdrawing moieties, such as nitro-substituted compounds, display very low activity (Chawla, 2016).

Anticancer Activity of Thiazole Derivatives

A series of substituted benzamides containing the thiazole moiety were designed, synthesized, and evaluated for their anticancer activity against various cancer cell lines including breast (MCF-7), lung (A549), colon (Colo-205), and ovarian (A2780) cancers. These compounds, starting from different precursors such as 2-(4-methylphenyl)acetic acid and 1,2,3-trimethoxybenzene, demonstrated moderate to excellent anticancer activities, with some derivatives exhibiting higher activity than the reference drug etoposide. This indicates the potential of thiazole derivatives in cancer therapy (Ravinaik et al., 2021).

Applications in Nanofiltration Membrane Development

Novel sulfonated aromatic diamine monomers were synthesized and used to prepare thin-film composite nanofiltration membranes. These membranes demonstrated improved water flux due to enhanced surface hydrophilicity, without compromising dye rejection. This advancement in membrane technology suggests the utility of thiazole derivatives in improving water treatment processes, particularly in dye removal from aqueous solutions (Liu et al., 2012).

Selective Inhibition of Histone Deacetylase

A series of 5-aroylindolyl-substituted hydroxamic acids based on thiazole derivatives have been developed, demonstrating potent inhibitory selectivity against histone deacetylase 6 (HDAC6). These compounds not only reduce the level of phosphorylated tau proteins but also decrease their aggregation, showing potential as treatments for Alzheimer's disease. The neuroprotective activity and the ability to cross the blood-brain barrier after oral administration make these derivatives promising candidates for further investigation in neurodegenerative disease management (Lee et al., 2018).

Properties

IUPAC Name

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O6S2/c1-37-19-17-32(18-20-38-2)40(35,36)24-15-13-23(14-16-24)28(34)31-29-30-25(21-9-5-3-6-10-21)27(39-29)26(33)22-11-7-4-8-12-22/h3-16H,17-20H2,1-2H3,(H,30,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJMAZISYMTRMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.